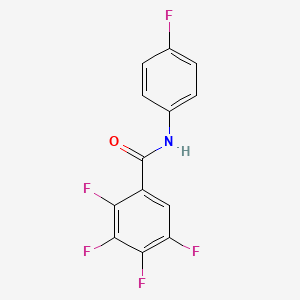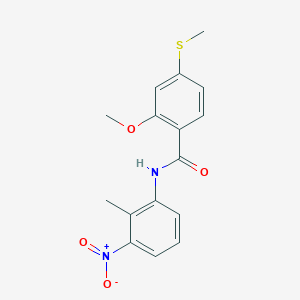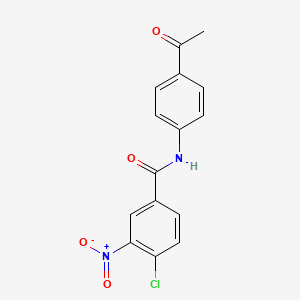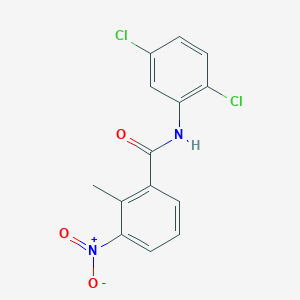![molecular formula C16H16N2O3S B5728951 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide, also known as MNTB, is a chemical compound that has been of interest to researchers due to its potential use as a pharmacological tool in studying certain physiological processes.
作用機序
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide works by irreversibly binding to FAAH, which prevents the enzyme from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide are related to its ability to increase the levels of endocannabinoids in the body. Endocannabinoids can activate cannabinoid receptors in the brain and peripheral tissues, leading to effects such as pain relief, appetite regulation, and mood modulation. 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit FAAH.
実験室実験の利点と制限
One advantage of using 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the role of FAAH in physiological processes without affecting other enzymes or pathways. However, 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide is a relatively new compound and its long-term effects on the body are not well understood. Additionally, its irreversible inhibition of FAAH may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide. One area of interest is the potential therapeutic applications of FAAH inhibition, particularly in the treatment of pain and inflammation. Another area of research is the development of new compounds that can selectively inhibit FAAH without causing irreversible inhibition. Finally, further studies are needed to fully understand the long-term effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide is a chemical compound that has been of interest to researchers due to its potential use as a pharmacological tool in studying certain physiological processes. Its specificity for FAAH inhibition makes it a valuable tool for studying the role of endocannabinoids in the body. Further research is needed to fully understand the potential therapeutic applications of FAAH inhibition and the long-term effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide on the body.
合成法
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide. The purity of the compound can be improved through recrystallization.
科学的研究の応用
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide has been used as a pharmacological tool to study the role of certain enzymes in physiological processes. Specifically, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
特性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-5-7-15(8-6-12)22-10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKZHOUZVDMPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(3-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)




![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)


![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
